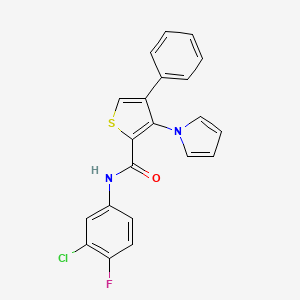

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a chloro-fluoro-substituted aryl group at the amide nitrogen and a phenyl group at the thiophene’s 4-position. Its molecular structure (Figure 1) includes:

- Thiophene core: A five-membered aromatic ring with sulfur.

- Position 2: Carboxamide group (-CONH-) linked to a 3-chloro-4-fluorophenyl substituent, introducing electron-withdrawing effects.

- Position 4: Unsubstituted phenyl group, providing steric bulk.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2OS/c22-17-12-15(8-9-18(17)23)24-21(26)20-19(25-10-4-5-11-25)16(13-27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPSUZDTFLNPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl and phenyl groups through electrophilic aromatic substitution or cross-coupling reactions.

Formation of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine or alcohol.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing pyrrole moieties, including N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. Pyrrole derivatives have been shown to exhibit significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-susceptible Staphylococcus aureus (MSSA). For instance, certain pyrrole-based compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like vancomycin, indicating their potential as effective antibacterial agents .

| Compound Name | MIC against MRSA | MIC against MSSA |

|---|---|---|

| Pyrrole Derivative A | 0.13 µg/mL | 0.125 µg/mL |

| Vancomycin | 0.5–1 µg/mL | 0.5–1 µg/mL |

Anticancer Properties

The compound's structure suggests potential anticancer applications, particularly in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that similar compounds can inhibit the proliferation of various cancer cells by modulating pathways involved in cell survival and death, such as the Bcl-2 family proteins .

Interaction with Biological Targets

The mechanism by which this compound exerts its effects is likely multifaceted. It may involve the inhibition of key enzymes or receptors involved in bacterial survival or cancer cell proliferation. For example, compounds with similar structures have been shown to interact with the PD-L1 receptor, which plays a crucial role in immune evasion by tumors .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the pyrrole ring and substituents on the phenyl groups can significantly enhance biological activity. This insight allows researchers to design more potent derivatives tailored for specific therapeutic applications .

Development of Antibacterial Agents

A recent case study involved synthesizing a series of pyrrole derivatives based on the core structure of this compound. These derivatives were evaluated for their antibacterial properties against a panel of resistant bacterial strains, demonstrating promising results that warrant further investigation into their clinical applications .

Cancer Therapeutics

Another study focused on the anticancer potential of pyrrole-containing compounds, including our target compound. The research demonstrated that these compounds could induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their therapeutic promise with reduced side effects compared to conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Amide-Attached Aryl Group

- N-(3,4-Dimethoxyphenyl) Analog () : The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, increasing solubility but reducing electrophilicity compared to chloro/fluoro groups .

- N-(2,5-Diethoxyphenyl) Analog () : Diethoxy groups add steric bulk and moderate electron-donating effects, which may alter binding kinetics .

Thiophene 4-Position Substituent

- Target Compound : A simple phenyl group at the thiophene’s 4-position provides steric bulk without electronic modulation.

Molecular Properties

Variations in substituents significantly impact molecular weight, polarity, and lipophilicity (Table 1). For example:

- The N-pentyl analog () has the lowest molecular weight (338.47 g/mol) due to its aliphatic chain, whereas the diethoxyphenyl analog () has the highest (432.54 g/mol) .

- The target compound’s calculated molecular weight (~423 g/mol) places it mid-range, balancing steric and electronic effects.

Theoretical Implications

- Electron-Withdrawing vs. Donating Groups : Chloro/fluoro substituents (target compound) may improve binding to electron-rich biological targets, whereas methoxy or alkyl groups (analogs) prioritize solubility or lipophilicity.

- Aromatic vs. Aliphatic Substituents : Aryl groups (target, ) favor π-π interactions, while alkyl chains () enhance metabolic stability but reduce target engagement.

Table 1. Structural and Molecular Comparison of Thiophene-2-Carboxamide Analogs

Research Findings and Implications

While experimental data (e.g., IC50, solubility) for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Targeted Binding : The chloro/fluoro substituents may optimize interactions with halogen-bond-accepting residues in enzymes or receptors.

Solubility-Lipophilicity Balance : Analogs with methoxy groups () or alkyl chains () highlight trade-offs between aqueous solubility and membrane penetration.

Synthetic Accessibility : The prevalence of similar compounds in screening libraries (e.g., ) indicates robust synthetic routes for further derivatization .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including studies on its anticancer effects, anti-inflammatory properties, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a thiophene core conjugated with a pyrrole ring and aromatic substituents, contributing to its unique physicochemical properties. Its molecular formula is with a molecular weight of approximately 342.77 g/mol. The presence of halogens (chlorine and fluorine) is significant as these elements often enhance biological activity by influencing the compound's binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research involving similar thiophene derivatives has shown promising results in inhibiting cancer cell proliferation. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Xia et al. (2022) | A549 (lung cancer) | 49.85 | Induction of apoptosis |

| Fan et al. (2022) | MCF-7 (breast cancer) | 0.46 | Autophagy without apoptosis |

| Li et al. (2022) | NCI-H460 (lung cancer) | 0.39 | Inhibition of Aurora-A kinase |

These studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may possess comparable activity.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds that share structural characteristics with thiophene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives demonstrated the ability to reduce TNF-alpha levels in vitro, suggesting a potential mechanism for anti-inflammatory action.

Mechanistic Studies

Understanding the mechanism through which this compound exerts its biological effects is crucial for further development. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for studying binding affinities to target proteins involved in cancer progression or inflammation.

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

- Pyrazole Derivatives : A study by Mohareb et al. synthesized pyrazole-linked thiourea derivatives, assessing their anticancer activity against multiple cell lines, noting that some exhibited IC50 values as low as 0.01 µM against MCF7 cells.

- Thiazole Compounds : Research on thiazole derivatives showed significant antibacterial activity and selectivity towards bacterial topoisomerases, indicating that structural modifications can lead to enhanced bioactivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including coupling of thiophene-carboxamide intermediates with substituted aryl groups. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) to minimize hydrolysis .

- Heterocyclic ring assembly : Controlled temperature (60–80°C) in polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., 3-chloro-4-fluorophenyl protons at δ 7.2–7.8 ppm; thiophene ring protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 409.9 for C₁₇H₁₃ClFN₃O₂S₂) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

- Methodological Answer :

- In vitro assays :

- Anticancer Activity : MTT assay using cancer cell lines (e.g., IC₅₀ determination; compare to reference compounds like Combretastatin A-4) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATP-competitive binding studies) .

- Selectivity Screening : Counter-screening against non-cancerous cell lines (e.g., HEK293) to assess toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-chloro-4-fluorophenyl, pyrrole) influence reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity of the carboxamide group, improving target binding (e.g., hydrogen bonding with kinase active sites) .

- Pyrrole Ring : Acts as a π-donor, stabilizing charge-transfer complexes in enzyme inhibition. DFT calculations (e.g., HOMO-LUMO gaps) quantify electronic contributions .

- Comparative Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with Br) and evaluate SAR trends .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation rates, which may explain discrepancies in IC₅₀ values .

- Orthogonal Validation : Confirm activity via dual-reporter assays (e.g., luciferase and fluorescence readouts) .

Q. What reaction mechanisms underpin key synthetic steps, such as thiophene ring formation or cross-coupling?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Catalyzed by Pd(PPh₃)₄ in THF/H₂O with Na₂CO₃ base; aryl boronic acid attacks Pd-coordinated thiophene intermediate .

- Cyclization Reactions : Acid-mediated (e.g., H₂SO₄) ring closure forms the pyrrole moiety via intramolecular nucleophilic attack .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize stepwise yields .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Methodological Answer :

- Lipophilicity Optimization : LogP calculations (e.g., ChemAxon) guide substitution of phenyl groups with polar moieties (e.g., pyridine) to enhance solubility .

- Proteolytic Stability : Introduce steric hindrance near the carboxamide (e.g., methyl groups) to reduce enzymatic cleavage .

- In vivo PK/PD Modeling : Use rodent models to correlate structural modifications with AUC (area under the curve) and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.